

2-Bromobutanoic acid-d6 chemical properties

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Compound of Interest

Compound Name: 2-Bromobutanoic acid-d6

Cat. No.: B12308115

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An In-depth Technical Guide to **2-Bromobutanoic acid-d6**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of **2-Bromobutanoic acid-d6**. As a stable isotope-labeled compound, **2-Bromobutanoic acid-d6** is a valuable tool for researchers, scientists, and drug development professionals, particularly in metabolic research and as an internal standard for quantitative analysis. This document consolidates key data, outlines methodologies for its synthesis and analysis, and discusses its role in scientific applications.

Core Chemical Properties

2-Bromobutanoic acid-d6 is the deuterated analog of 2-Bromobutanoic acid.^[1] The deuterium labeling involves the substitution of six hydrogen atoms with deuterium, specifically at the 2, 3, and 4 positions of the butanoic acid chain.^{[2][3]} This isotopic substitution provides a distinct mass signature, making it ideal for use in mass spectrometry-based assays.

Physical and Chemical Data

The physical and chemical properties of **2-Bromobutanoic acid-d6** are summarized in the table below. Data for the non-deuterated (unlabeled) compound is also provided for comparison, as the physical properties are expected to be very similar.

Property	2-Bromobutanoic acid-d6	2-Bromobutanoic acid (Unlabeled)
CAS Number	1219799-08-2[2][3]	80-58-0[2][4][5]
Molecular Formula	C ₄ D ₆ HBrO ₂ [2][3]	C ₄ H ₇ BrO ₂ [4][5]
Molecular Weight	173.0382 g/mol [2][3]	167.00 g/mol [4][5][6]
Accurate Mass	172.0006 u[2][3]	165.96294 u[4]
Physical State	Liquid[7]	Colorless to yellow oily liquid[4][5][8]
Melting Point	Not available	-4 °C[5][9]
Boiling Point	Not available	99-103 °C @ 10 mmHg[5][9]
Density	Not available	1.567 g/mL at 25 °C[5][9]
Purity	≥98 atom % D, ≥98% Chemical Purity[2]	Not applicable
Solubility	Not available	Soluble in water, alcohols, and acetone[10]

Spectral Data

Spectral analysis is critical for confirming the identity and isotopic enrichment of **2-Bromobutanoic acid-d6**.

Spectral Data	Expected Characteristics for 2-Bromobutanoic acid-d6
^1H NMR	A single peak corresponding to the carboxylic acid proton (COOH), expected around 10-13 ppm. The signals for protons at positions 2, 3, and 4 will be absent due to deuteration.
^{13}C NMR	The spectrum will show four carbon signals. The signals for deuterated carbons (C2, C3, C4) will exhibit coupling to deuterium, resulting in characteristic multiplets, which differ from the proton-coupled or decoupled signals of the unlabeled compound.
Mass Spectrometry	The molecular ion peak will confirm the mass of the deuterated compound. Fragmentation patterns will be influenced by the deuterium labels, providing structural information.

Experimental Protocols

Synthesis of 2-Bromobutanoic acid-d6

While specific synthesis protocols for the deuterated compound are proprietary, a general method can be inferred from standard organic chemistry reactions. The synthesis would likely start from a deuterated precursor, followed by bromination. A common method for the unlabeled compound is the Hell-Volhard-Zelinsky reaction.^[5]

General Synthetic Workflow:

- **Starting Material:** Butyric acid-d7 is the logical starting material.
- **Bromination:** The deuterated butyric acid is treated with bromine (Br_2) and a catalytic amount of phosphorus tribromide (PBr_3).
- **Reaction:** The reaction mixture is heated to facilitate the selective bromination at the alpha-carbon (position 2).

- Workup: The reaction is quenched with water.
- Purification: The crude product is purified, typically by distillation under reduced pressure, to yield pure **2-Bromobutanoic acid-d6**.

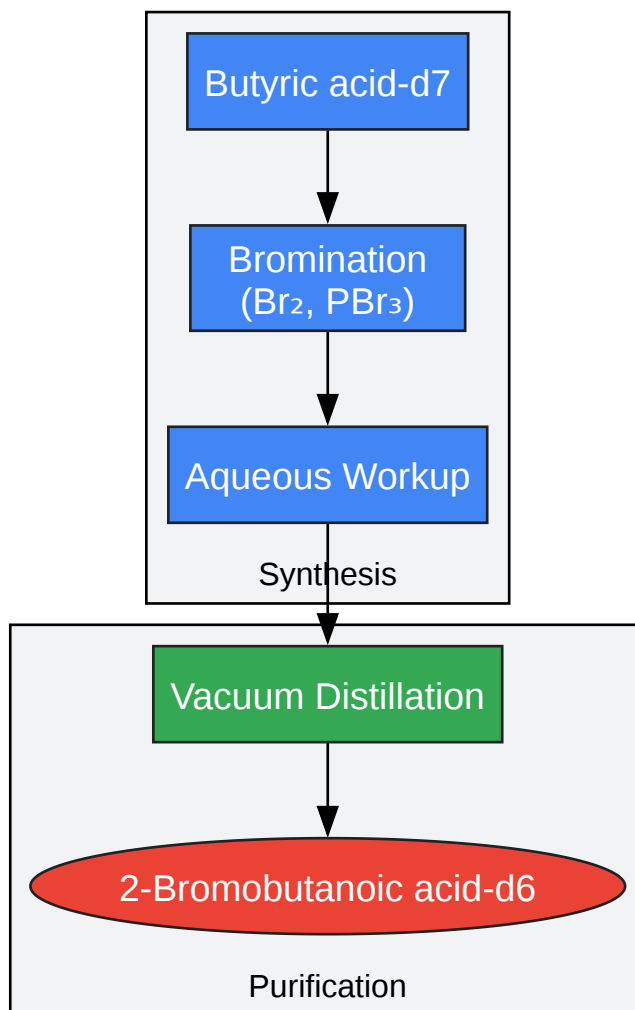


Diagram 1: General Synthesis Workflow

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Caption: Diagram 1: General Synthesis Workflow

Quality Control and Analysis

Confirming the identity, purity, and isotopic enrichment of the final product is crucial.

Analytical Workflow:

- ^1H NMR Spectroscopy: To confirm the absence of proton signals at positions 2, 3, and 4 and verify the presence of the carboxylic acid proton.
- Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.^[11]

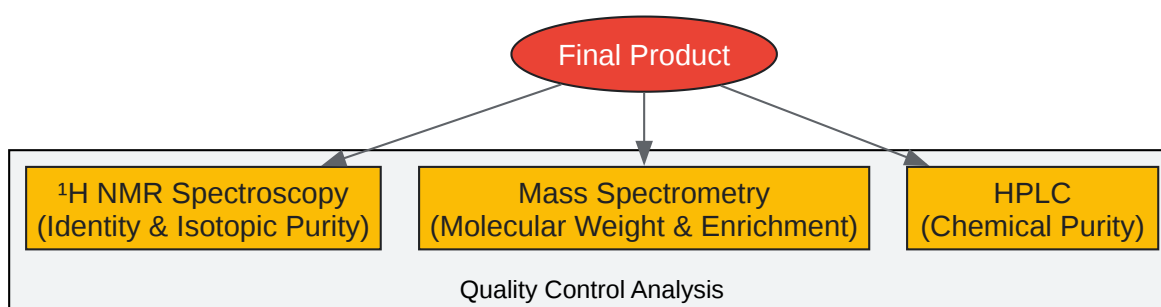


Diagram 2: Analytical Workflow

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Caption: Diagram 2: Analytical Workflow

Applications in Research and Drug Development

The primary utility of **2-Bromobutanoic acid-d6** stems from its nature as a stable isotope-labeled compound.

- Internal Standard: It serves as an excellent internal standard for quantitative analysis of unlabeled 2-Bromobutanoic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Metabolic Studies: It can be used as a tracer to study the metabolic fate of butanoic acid derivatives in biological systems without the complications of radioactivity.

- **Drug Synthesis:** The unlabeled form is a known intermediate in the synthesis of various pharmaceuticals, including Levetiracetam, an antiepileptic drug.[12] The deuterated version can be used in pharmacokinetic studies of such drugs.
- **Enzyme Inhibition Studies:** Carboxylic acids like 2-bromobutanoic acid can act as enzyme inhibitors, and the deuterated form allows for detailed mechanistic studies using techniques sensitive to isotopic substitution.[10]

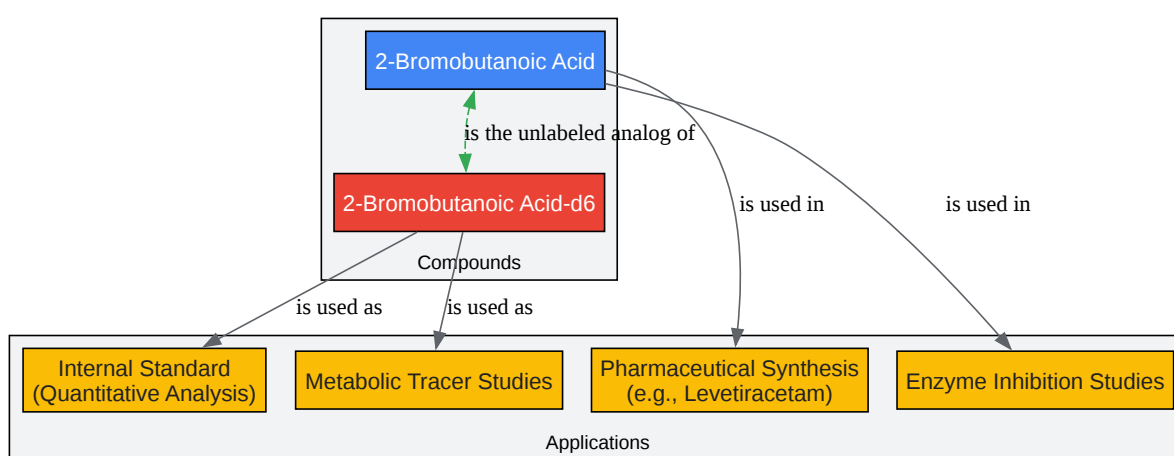


Diagram 3: Logical Relationships

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Caption: Diagram 3: Logical Relationships

Safety and Handling

Based on the safety data for the unlabeled and deuterated forms, **2-Bromobutanoic acid-d6** should be handled with care as it is considered a hazardous chemical.[7][13]

- **Hazards:** The compound is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][13] It is corrosive and can cause chemical burns to the respiratory tract

upon inhalation.[14][15]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and protective clothing.[7][13][15] A full-face respirator may be necessary if ventilation is inadequate.[7]
- Handling: Use only in a well-ventilated area, preferably in a laboratory fume hood.[7][15] Avoid all personal contact, including inhalation of vapors.[14]
- Storage: Store at room temperature in a tightly sealed container, protected from light.[7] Keep away from strong oxidizing agents.[15]
- First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[7][13][15] If swallowed, rinse mouth with water but do not induce vomiting; get emergency medical help immediately.[7][13]

Conclusion

2-Bromobutanoic acid-d6 is a specialized chemical with significant utility in quantitative proteomics, metabolic research, and pharmaceutical development. Its well-defined physical and chemical properties, combined with the distinct mass shift provided by deuterium labeling, make it an indispensable tool for modern analytical and biomedical research. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.

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